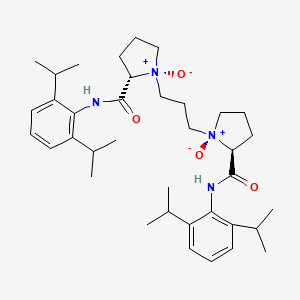
(16alpha,17xi)-16-Methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(16alpha,17xi)-16-Methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate is a synthetic steroidal compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (16alpha,17xi)-16-Methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:
Oxidation: Introduction of keto groups at specific positions.
Reduction: Selective reduction of double bonds.
Acetylation: Introduction of the acetate group at the 21st position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
(16alpha,17xi)-16-Methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Hydrogenation of double bonds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Conditions involving strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional keto-steroids, while reduction can produce fully saturated steroidal compounds.
科学的研究の応用
(16alpha,17xi)-16-Methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.
作用機序
The mechanism of action of (16alpha,17xi)-16-Methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression and influence various biological pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 17-Hydroxy-16alpha-methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate
- (16Alpha,17E)-16-Methyl(d3)-20-[(trimethylsilyl)oxy]-pregna-1,4,9(11),17(20)-tetraen-3-one
Uniqueness
(16alpha,17xi)-16-Methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate is unique due to its specific structural modifications, which confer distinct biological activities and chemical reactivity compared to other similar steroidal compounds.
特性
分子式 |
C24H30O4 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
[2-oxo-2-[(8S,10S,13S,14R,16S)-10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C24H30O4/c1-14-11-20-18-6-5-16-12-17(26)7-9-23(16,3)19(18)8-10-24(20,4)22(14)21(27)13-28-15(2)25/h7-9,12,14,18,20,22H,5-6,10-11,13H2,1-4H3/t14-,18+,20+,22?,23-,24-/m0/s1 |
InChIキー |
SZOCJNYVWVFBFU-XVDWBAPLSA-N |
異性体SMILES |
C[C@H]1C[C@@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2(C1C(=O)COC(=O)C)C)C |
正規SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)COC(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


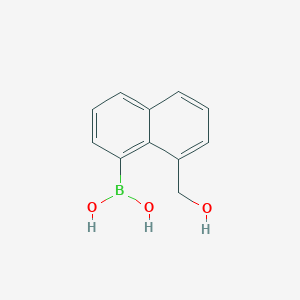

![[(2S,6R)-6-{N2-Isobutyryl-guanin-9-yl}-4-tritylmorpholin-2-yl]methyl Dimethylphosphoramide Chloridate](/img/structure/B13403172.png)
![2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;formaldehyde;sulfurous acid](/img/structure/B13403175.png)

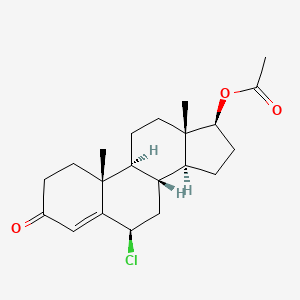
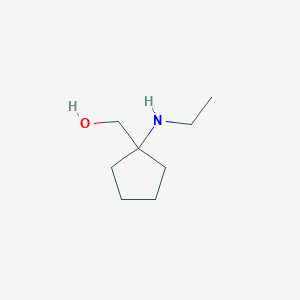
![[(8S,10S,13S,14S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13403202.png)
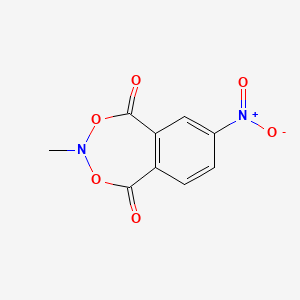

![Methyl 10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B13403233.png)

![3-[[(2S,3S)-3-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)piperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B13403255.png)
